molecular formula C9H8O3S B14462030 4-(5-Methylthiophen-2-yl)-4-oxobut-2-enoic acid CAS No. 71150-03-3

4-(5-Methylthiophen-2-yl)-4-oxobut-2-enoic acid

Cat. No.: B14462030
CAS No.: 71150-03-3
M. Wt: 196.22 g/mol
InChI Key: HTAQERVXTCTBHX-UHFFFAOYSA-N
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Description

4-(5-Methylthiophen-2-yl)-4-oxobut-2-enoic acid is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Methylthiophen-2-yl)-4-oxobut-2-enoic acid typically involves the reaction of 5-methylthiophene-2-carbaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium ethoxide or potassium carbonate .

Industrial Production Methods

This would include optimizing reaction conditions to increase yield and purity, as well as implementing cost-effective and environmentally friendly processes .

Chemical Reactions Analysis

Types of Reactions

4-(5-Methylthiophen-2-yl)-4-oxobut-2-enoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(5-Methylthiophen-2-yl)-4-oxobut-2-enoic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its structural similarity to biologically active thiophene derivatives.

    Industry: Utilized in the development of materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 4-(5-Methylthiophen-2-yl)-4-oxobut-2-enoic acid involves its interaction with various molecular targets. The compound can act as an electrophile in substitution reactions, and its thiophene ring can participate in π-π interactions with aromatic amino acids in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

CAS No.

71150-03-3

Molecular Formula

C9H8O3S

Molecular Weight

196.22 g/mol

IUPAC Name

4-(5-methylthiophen-2-yl)-4-oxobut-2-enoic acid

InChI

InChI=1S/C9H8O3S/c1-6-2-4-8(13-6)7(10)3-5-9(11)12/h2-5H,1H3,(H,11,12)

InChI Key

HTAQERVXTCTBHX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C(=O)C=CC(=O)O

Origin of Product

United States

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